

Application Notes: Using Strontium-87/Strontium-86 Ratios for Groundwater Contamination Tracing

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Compound of Interest

Compound Name: Strontium-86

Cat. No.: B083252

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Introduction

Groundwater is a critical resource susceptible to contamination from various anthropogenic and natural sources. Identifying the origin of contamination is paramount for effective remediation and management. Strontium (Sr) isotope analysis, specifically the ratio of Strontium-87 to **Strontium-86** ($^{87}\text{Sr}/^{86}\text{Sr}$), has emerged as a powerful and sensitive geochemical tracer for delineating sources of groundwater contamination.[1][2] This technique leverages the principle that different sources of strontium, both natural and artificial, possess distinct isotopic "fingerprints."[3]

Principle of the Method

Strontium has four naturally occurring stable isotopes: ^{88}Sr , ^{87}Sr , ^{86}Sr , and ^{84}Sr . [4] The utility of the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio as a tracer stems from the radioactive decay of Rubidium-87 (^{87}Rb) to ^{87}Sr over geological timescales.[4] The $^{87}\text{Sr}/^{86}\text{Sr}$ ratio in a given material is therefore a function of the parent rock's age and its initial Rb/Sr ratio.[5]

- **Geological Signature:** Older rocks rich in rubidium, such as granites and shales, develop higher, more "radiogenic" $^{87}\text{Sr}/^{86}\text{Sr}$ ratios (e.g., >0.715). [2][6] In contrast, younger rocks and marine carbonates, which have low Rb/Sr ratios, exhibit lower $^{87}\text{Sr}/^{86}\text{Sr}$ values (e.g., Paleozoic carbonates range from 0.7073 to 0.7090). [6]

- **Contaminant Signatures:** Anthropogenic sources of strontium often have distinct $^{87}\text{Sr}/^{86}\text{Sr}$ ratios inherited from their raw materials. For instance, agricultural fertilizers, industrial chemicals, road salts, and landfill leachate can introduce strontium with an isotopic signature that is different from the natural background of the local aquifer.[\[7\]](#)[\[8\]](#)

When groundwater interacts with bedrock, it acquires a $^{87}\text{Sr}/^{86}\text{Sr}$ signature reflecting the local geology.[\[6\]](#)[\[9\]](#) If a contaminant source with a different $^{87}\text{Sr}/^{86}\text{Sr}$ ratio is introduced, the isotopic composition of the groundwater will shift, making it possible to trace the contaminant plume and quantify its contribution through mixing models.[\[1\]](#)[\[6\]](#)

Applications in Groundwater Tracing

The $^{87}\text{Sr}/^{86}\text{Sr}$ isotopic system is a robust tool for:

- **Identifying Contamination Sources:** Distinguishing between pollution from industrial effluent, agricultural runoff, sewage, landfill leachate, and natural sources.[\[7\]](#)[\[8\]](#)[\[10\]](#)
- **Delineating Mixing Zones:** Quantifying the proportion of contaminated water mixing with pristine groundwater.[\[1\]](#)[\[3\]](#)
- **Tracing Flow Paths:** Indicating preferential flow paths within groundwater systems.[\[9\]](#)
- **Assessing Water-Rock Interactions:** Providing insights into the geochemical processes occurring within an aquifer.[\[7\]](#)

The $^{87}\text{Sr}/^{86}\text{Sr}$ ratio is particularly effective because it is generally not subject to significant fractionation during common hydrogeological processes, preserving the source signature in the dissolved phase.[\[2\]](#)

Data Presentation: Isotopic Ratios of Potential Sources

The following table summarizes typical $^{87}\text{Sr}/^{86}\text{Sr}$ ratios for various natural materials and common groundwater contamination sources. These values are indicative and can vary based on specific local geology and manufacturing processes.

Source Category	Specific Source/Material	Typical $^{87}\text{Sr}/^{86}\text{Sr}$ Ratio Range
Natural Geological Materials	Paleozoic Marine Carbonates (Limestone, Dolomite)	0.7073 - 0.7090[6]
Silicate Rocks (Granites, Shales)	> 0.715 (can be much higher) [2]	
Modern Seawater	~ 0.709[5]	
Rainwater	~ 0.712[5]	
Anthropogenic Contaminants	Agricultural Fertilizers (phosphate & potash)	Can vary widely, often distinct from local geology
Industrial Waste & Effluents	Highly variable, depends on industrial process	
Landfill Leachate	Reflects the mixed waste, often distinct from aquifer[7][8]	
Road Salt (Halite)	Can be similar to marine carbonates	
Hydraulic Fracturing Flowback Fluid	Often highly radiogenic from deep formation water[1]	

Experimental Protocols

Precise and accurate determination of $^{87}\text{Sr}/^{86}\text{Sr}$ ratios requires meticulous sample collection, preparation, and analysis.

Protocol 1: Groundwater Sample Collection

- Materials: High-density polyethylene (HDPE) bottles (125-500 mL), 0.45 μm filters, disposable syringes, nitric acid (HNO_3), powder-free gloves.
- Procedure:

1. At the sampling site, purge the well or borehole until parameters such as pH, temperature, and conductivity stabilize to ensure a representative sample of the aquifer is collected.
2. Rinse the sample bottle three times with the water to be collected.[\[11\]](#)
3. Using a new syringe, draw water and attach the 0.45 μm filter.
4. Filter the water directly into the pre-rinsed HDPE bottle. Filtration removes suspended particles that could have a different isotopic composition from the dissolved load.
5. Acidify the sample to a $\text{pH} < 2$ by adding high-purity nitric acid (HNO_3). This preserves the sample by preventing the precipitation of minerals and adsorption of Sr onto the container walls.
6. Seal the bottle tightly, label it clearly with a unique sample ID, date, and location.
7. Store the samples in a cool, dark place until analysis.

Protocol 2: Laboratory Preparation and Strontium Separation

This protocol is essential to isolate Sr from the sample matrix, particularly from Rubidium (Rb), which has an isotope (^{87}Rb) that causes a direct isobaric interference on ^{87}Sr .

- Sample Evaporation:
 1. In a clean laboratory environment (e.g., a Class 100 clean hood), accurately pipette a known volume of the water sample (typically 15-50 mL) into a clean Savillex® PFA vial.[\[12\]](#)
 2. Add 1 mL of concentrated HNO_3 .[\[12\]](#)
 3. Place the vial on a hotplate at a low temperature ($\sim 80^\circ\text{C}$) and evaporate the sample to dryness.[\[12\]](#)
 4. Re-dissolve the residue in a small amount of concentrated HNO_3 and dry it down again to ensure the removal of any organic matter.[\[12\]](#)

- Ion Exchange Chromatography:

1. Prepare a chromatography column with a Sr-specific extraction resin (e.g., Eichrom Sr-Spec™ Resin).[\[12\]](#)
2. Condition the column by passing 3 M HNO₃ through it.
3. Dissolve the dried sample residue in a small volume of 3 M HNO₃ (e.g., 500 µL) and load it onto the conditioned column.[\[12\]](#)
4. Wash the column with 3 M HNO₃ to elute matrix elements, while Sr (and Pb) are retained on the resin.
5. Elute the purified Sr from the column using ultrapure water or a very dilute acid solution (e.g., 0.05 M HNO₃).[\[12\]](#)
6. Collect the Sr fraction in a clean Savillex® vial. Add a drop of dilute phosphoric acid (H₃PO₄) to the collected fraction and evaporate to dryness.[\[12\]](#) This prepares the sample for loading onto the mass spectrometer filament.

Protocol 3: Isotopic Analysis by Mass Spectrometry

The purified Sr fraction is analyzed using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

- Sample Loading (for TIMS):

1. The dried Sr sample is re-dissolved in a tiny droplet of loading solution (e.g., TaCl₅-H₃PO₄ solution).[\[12\]](#)
2. This solution is carefully loaded onto a high-purity metal filament (e.g., Rhenium).

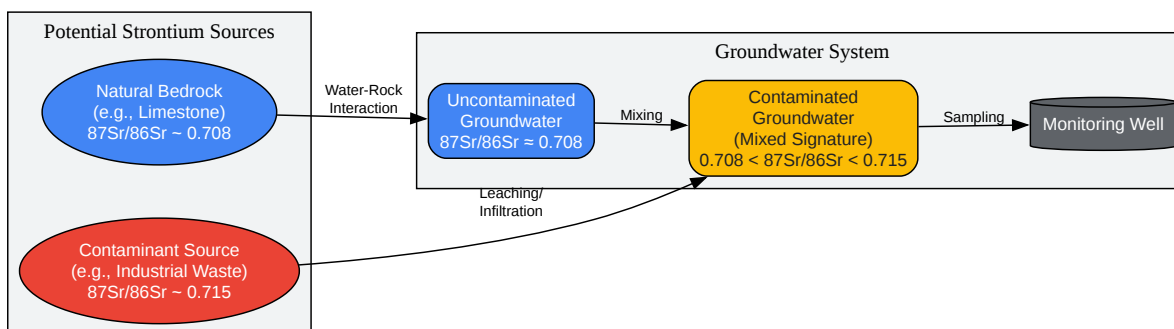
- Mass Spectrometry Analysis:

1. The filament (for TIMS) or the dissolved sample solution (for MC-ICP-MS) is introduced into the mass spectrometer.

2. In TIMS, the filament is heated to ionize the Sr atoms. In MC-ICP-MS, the sample is nebulized into a high-temperature plasma for ionization.
 3. The instrument's magnetic and electric sectors separate the ion beam according to the mass-to-charge ratio of the isotopes.
 4. Multiple collectors simultaneously measure the ion beams for ^{84}Sr , ^{86}Sr , ^{87}Sr , and ^{88}Sr . The abundance of ^{85}Rb is also monitored to correct for any remaining ^{87}Rb interference. [\[12\]](#)
- Data Correction:
 1. The raw data are corrected for instrumental mass fractionation by normalizing to the constant $^{86}\text{Sr}/^{88}\text{Sr}$ ratio of 0.1194. [\[12\]](#)
 2. Data quality is ensured by repeatedly analyzing a certified reference material with a known $^{87}\text{Sr}/^{86}\text{Sr}$ ratio, such as NIST SRM 987 ($^{87}\text{Sr}/^{86}\text{Sr} \approx 0.71025$). [\[12\]](#)[\[13\]](#)

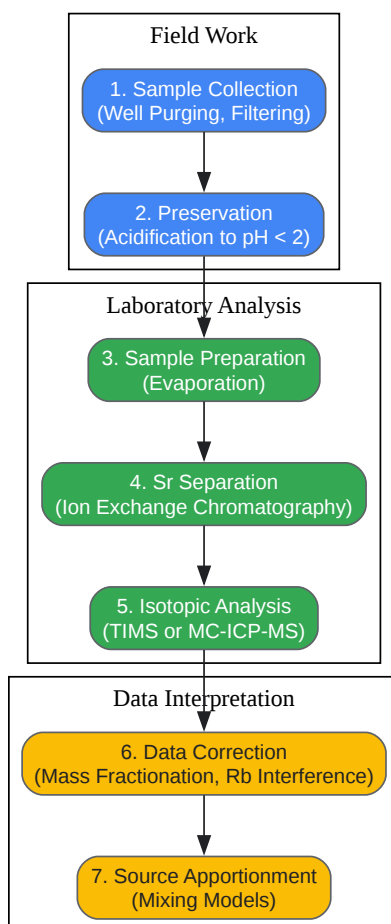
Visualizations

The following diagrams illustrate the conceptual framework and experimental workflow for using Strontium isotopes in groundwater tracing.



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Caption: Conceptual model of groundwater contamination tracing using $^{87}\text{Sr}/^{86}\text{Sr}$ ratios.



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Caption: Experimental workflow for $^{87}\text{Sr}/^{86}\text{Sr}$ analysis in groundwater samples.

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